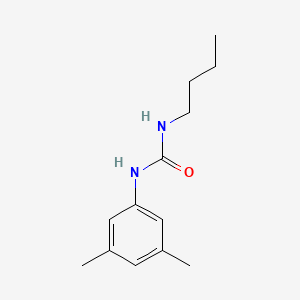
1-Butyl-3-(3,5-xylyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-3-(3,5-xylyl)urea is an organic compound with the molecular formula C13H20N2O It is a member of the urea family, characterized by the presence of a urea functional group
準備方法
The synthesis of 1-Butyl-3-(3,5-xylyl)urea typically involves the reaction of 3,5-dimethylphenyl isocyanate with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,5-dimethylphenyl isocyanate+butylamine→this compound
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-Butyl-3-(3,5-xylyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Butyl-3-(3,5-xylyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: This compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products.
作用機序
The mechanism by which 1-Butyl-3-(3,5-xylyl)urea exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
1-Butyl-3-(3,5-xylyl)urea can be compared with other similar compounds, such as:
- 1-Butyl-3-(2,6-xylyl)urea
- 1-Butyl-3-(3,4-xylyl)urea
- 1-Butyl-3-(2,5-xylyl)urea
These compounds share a similar core structure but differ in the position of the methyl groups on the phenyl ring. This difference can lead to variations in their chemical properties and reactivity, highlighting the uniqueness of this compound.
特性
CAS番号 |
100076-51-5 |
|---|---|
分子式 |
C13H20N2O |
分子量 |
220.31 g/mol |
IUPAC名 |
1-butyl-3-(3,5-dimethylphenyl)urea |
InChI |
InChI=1S/C13H20N2O/c1-4-5-6-14-13(16)15-12-8-10(2)7-11(3)9-12/h7-9H,4-6H2,1-3H3,(H2,14,15,16) |
InChIキー |
WJDKRGVQTYVGQU-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)NC1=CC(=CC(=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


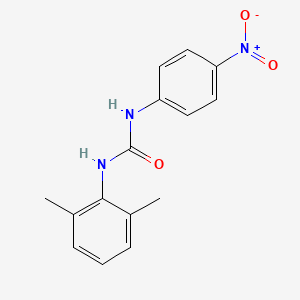

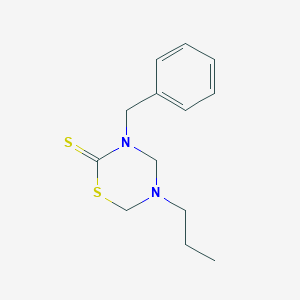
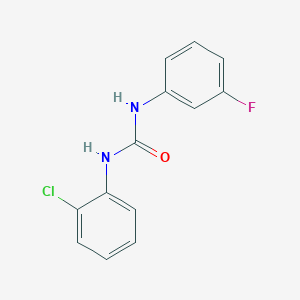
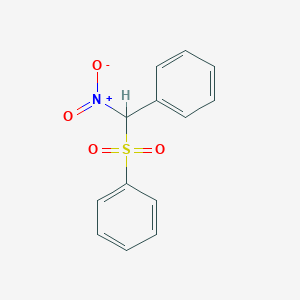


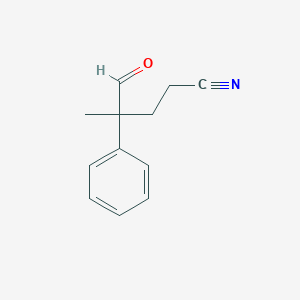
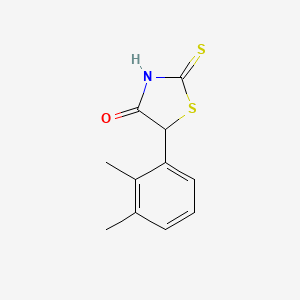
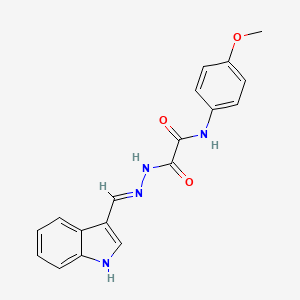
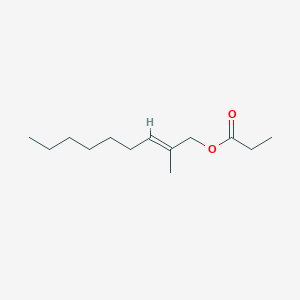

![2,11-Dichloro-5,11-dihydro-5-methyl-6H-dibenz[b,e]azepin-6-one](/img/structure/B11954844.png)

